3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one

Beschreibung

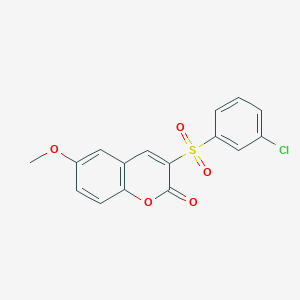

3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group (-SO₂-) at the 3-position of the coumarin core, linked to a 3-chlorophenyl ring, and a methoxy (-OCH₃) substituent at the 6-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-21-12-5-6-14-10(7-12)8-15(16(18)22-14)23(19,20)13-4-2-3-11(17)9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQBDISXCCNKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 6-methoxychromen-2-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The primary structural analog identified is 6-chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one (), which shares the coumarin backbone and 3-chlorophenyl substituent but differs significantly in other functional groups . A comparative analysis is provided below:

Table 1: Structural and Physicochemical Properties

Key Observations:

Molecular Weight and Polarity: The sulfonyl group in the target compound increases its molecular weight compared to the analog, despite the latter having additional methyl groups. The methyl groups in the analog (C₁₈H₁₄Cl₂O₂) contribute to higher lipophilicity, which may favor membrane permeability but reduce solubility .

Functional Group Impact: Sulfonyl vs. Chloro/Methyl: The sulfonyl group is a strong electron-withdrawing moiety, which could stabilize negative charges and influence reactivity or binding interactions (e.g., with enzymes or receptors). In contrast, the chloro and methyl groups in the analog are electron-withdrawing and electron-donating, respectively, leading to distinct electronic profiles. Methoxy vs.

Biologische Aktivität

3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and binding interactions with biomolecules.

- IUPAC Name : this compound

- Molecular Formula : C16H13ClO4S

- CAS Number : 904432-74-2

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, a related study demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds was measured using the Minimum Inhibitory Concentration (MIC) method, highlighting their potential as therapeutic agents against bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella typhi | 15 |

| Bacillus subtilis | 10 |

| Escherichia coli | 25 |

| Staphylococcus aureus | 20 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In a study involving synthesized derivatives, notable inhibitory activity was observed with IC50 values significantly lower than those of standard drugs. For instance, one derivative exhibited an IC50 of 1.21 µM against urease, showcasing its potential as a therapeutic agent in conditions requiring urease inhibition .

| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 4.5 | 21.25 |

| Urease | 1.21 | 25 |

The mechanism by which this compound exerts its biological effects may involve interactions with specific amino acids in target enzymes or proteins. Docking studies have suggested that the sulfonyl group enhances binding affinity to active sites, which could explain the observed enzyme inhibition and antibacterial activity .

Binding Interactions

Fluorescence quenching studies with bovine serum albumin (BSA) have been employed to assess the binding interactions of this compound. The results indicated strong binding affinity, suggesting that the compound may effectively interact with serum proteins, influencing its bioavailability and therapeutic efficacy .

Case Studies

- Antibacterial Efficacy : A comparative analysis between various synthesized derivatives showed that those containing the sulfonyl moiety had enhanced antibacterial activity compared to their non-sulfonyl counterparts.

- Enzyme Inhibition : A series of compounds were tested for AChE inhibition, revealing that modifications in the chromenone structure significantly impacted their potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.